Calpeptin (N-benzyloxycarbonyl-leucyl-norleucinal, CAS: 117591-20-5) is a synthetic dipeptide aldehyde procured as a cell-permeable inhibitor of calcium-dependent cysteine proteases, specifically Calpain-1 (μ-calpain) and Calpain-2 (m-calpain) [1]. Structurally, the incorporation of a hydrophobic benzyloxycarbonyl (Z) N-terminal capping group and a norleucinal residue grants the molecule high lipophilicity, allowing it to rapidly traverse intact lipid bilayers without the need for physical cell permeabilization [2]. In procurement and assay design, Calpeptin is prioritized for its reversible, competitive binding mechanism—forming a transient hemiacetal with the active-site cysteine—and its high solubility in standard organic solvents like DMSO, making it a highly processable and reliable tool compound for live-cell and whole-tissue pharmacological profiling [1].
Substituting Calpeptin with generic in-class alternatives frequently results in assay failure or confounded data due to severe differences in membrane permeability, binding kinetics, and off-target profiles [1]. For instance, utilizing the classic inhibitor Leupeptin in live-cell assays yields negligible intracellular calpain inhibition because its hydrophilic nature prevents effective membrane crossing [2]. Conversely, substituting with ALLN (Calpain Inhibitor I) or ALLM introduces critical off-target artifacts; ALLN is a potent inhibitor of the eukaryotic proteasome's chymotrypsin-like activity, making it impossible to definitively attribute observed protein degradation to calpains rather than the proteasome [1]. Furthermore, utilizing E-64d results in irreversible covalent inhibition, precluding any transient or wash-out experimental designs. Consequently, Calpeptin is strictly required when a reversible, highly cell-permeant, and proteasome-sparing calpain inhibitor is necessary for accurate target validation[2].
Calpeptin's hydrophobic Z-capping group enables rapid cellular entry, completely abolishing intracellular calpain activity in intact human platelets at concentrations below 30 µM. In direct contrast, the hydrophilic analog Leupeptin demonstrates no observable intracellular inhibitory effect under identical intact-cell conditions [1].
| Evidence Dimension | Intracellular calpain inhibition in intact platelets (30 min incubation) |
| Target Compound Data | 100% inhibition of intracellular calpain activity |
| Comparator Or Baseline | Leupeptin (0% inhibition of intracellular calpain activity) |
| Quantified Difference | Absolute functional divergence in intact cells (100% vs 0% efficacy) |
| Conditions | Intact human platelets, 30 min incubation at <30 µM |
Eliminates the requirement for mechanical or chemical cell permeabilization, streamlining live-cell assay workflows and preserving physiological cell states.
While both Calpeptin and ALLN (Ac-Leu-Leu-Nle-CHO) are peptide aldehydes, Calpeptin exhibits significantly higher selectivity for calpains over the eukaryotic proteasome. ALLN strongly inhibits the chymotrypsin-like activity of the proteasome, whereas Calpeptin is highly selective for calpain, preventing the confounding accumulation of ubiquitinated proteins during target validation [1].
| Evidence Dimension | Off-target inhibition of eukaryotic proteasome (chymotrypsin-like activity) |
| Target Compound Data | Highly selective for calpain; minimal proteasome inhibition |
| Comparator Or Baseline | ALLN / ALLM (Potent dual inhibitors of both calpain and proteasome) |
| Quantified Difference | Calpeptin prevents proteasome-driven data artifacts inherent to ALLN |
| Conditions | Cellular protein degradation assays |
Crucial for procurement in neurodegeneration and apoptosis research where distinguishing between calpain-mediated cleavage and proteasomal degradation is a strict requirement.
Calpeptin functions as a reversible, competitive inhibitor by forming a transient hemiacetal with the enzyme's catalytic cysteine. In contrast, E-64d (an epoxysuccinate derivative) acts as an irreversible, covalent suicide inhibitor. This structural difference allows Calpeptin's inhibitory effects to be washed out, restoring baseline proteolytic activity [1].
| Evidence Dimension | Mechanism of enzymatic inhibition |
| Target Compound Data | Reversible hemiacetal formation |
| Comparator Or Baseline | E-64d (Irreversible covalent alkylation) |
| Quantified Difference | Enables 100% restoration of enzyme activity post-washout (Calpeptin) vs permanent inactivation (E-64d) |
| Conditions | Wash-out kinetic assays and transient inhibition models |
Allows researchers to design transient inhibition and recovery experiments, which are impossible when using irreversible epoxysuccinates.
Calpeptin demonstrates high potency against Calpain I, with an IC50 of approximately 40 nM in human platelet models. This nanomolar efficacy is quantitatively more potent than many early-generation synthetic peptide inhibitors, which often require high micromolar concentrations to achieve equivalent target suppression.
| Evidence Dimension | Inhibitory Concentration (IC50) for Calpain I |
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | Standard synthetic peptide baselines (IC50 in the µM range) |
| Quantified Difference | Orders of magnitude greater potency for the Calpain I isoform |
| Conditions | Human platelet lysates / purified Calpain I assays |
High potency allows for lower dosing, which minimizes solvent (DMSO) toxicity in sensitive cell cultures and reduces the risk of off-target cathepsin cross-reactivity.
Directly following from its validated membrane permeability, Calpeptin is selected over hydrophilic analogs for monitoring real-time focal adhesion dynamics, actin cleavage, and cytoskeletal reorganization in living cell cultures without the need for permeabilization agents [1].
Driven by its selectivity profile, Calpeptin is procured over ALLN to specifically isolate calpain-driven apoptotic pathways in neurodegeneration and oncology models. This prevents the inadvertent halting of the eukaryotic proteasome, ensuring clean mechanistic data[2].
Because it forms a reversible hemiacetal rather than a permanent covalent bond, Calpeptin is highly suitable for pulse-chase experiments or temporal inhibition studies where researchers must transiently block calpain activity and subsequently restore it via wash-out, a workflow incompatible with E-64d[2].
Due to its rapid uptake into intact platelets and high potency (40 nM IC50), Calpeptin is utilized as a standard tool for studying calcium-dependent platelet activation and microparticle formation without inducing baseline aggregation [1].